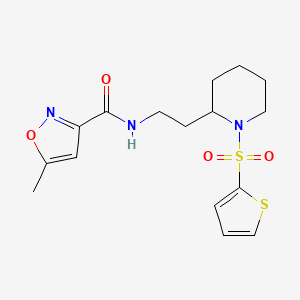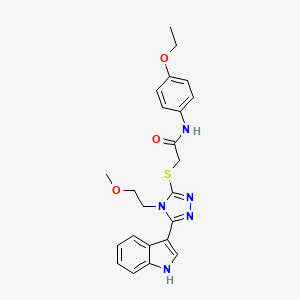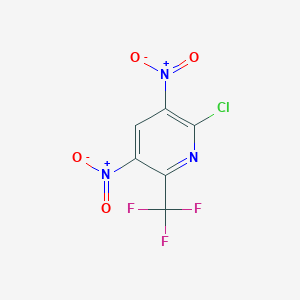
2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethylpyridines (TFMPs) are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
The molecular structure of TFMPs is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to their biological activities .Chemical Reactions Analysis
2,3,5-DCTF is the starting raw material for the synthesis of several crop-protection products . Its chloro and trifluoromethyl groups can undergo substitution reactions, cross-coupling reactions, or serve as reactive sites for further transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMPs are influenced by the presence of the trifluoromethyl group and the pyridine moiety . For example, 2,3-Dichloro-5-(trifluoromethyl)pyridine is a pale yellow liquid with a boiling point of 169-171°C. It is slightly soluble in water but soluble in organic solvents such as methanol, ethanol, and acetone .Aplicaciones Científicas De Investigación
Agrochemical Industry
2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine: is a key structural motif in active agrochemical ingredients. Its derivatives are primarily used for the protection of crops from pests. The introduction of Fluazifop-butyl marked the beginning of using trifluoromethylpyridine (TFMP) derivatives in the market, and since then, over 20 new TFMP-containing agrochemicals have been developed .
Pharmaceutical Sector
Several pharmaceutical products contain the TFMP moiety, with five pharmaceutical and two veterinary products having received market approval. Moreover, many candidates are currently undergoing clinical trials. The biological activities of TFMP derivatives are attributed to the unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety .
Synthesis of Organic Compounds
The compound serves as an intermediate in the synthesis of more complex organic molecules. For instance, 2-chloro-5-(chloromethyl)pyridine can be chlorinated to afford 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) , which is a valuable intermediate for further chemical reactions .
Materials Science
In materials science, this compound can be used as a precursor for creating various materials such as polymers, dyes, and liquid crystals. Its pyridine ring acts as a functional group for attaching other molecules, while its chloro and trifluoromethyl groups enhance the solubility and stability of the final products .
Vapor-Phase Reactions
The compound is involved in vapor-phase reactions due to its volatility and reactivity at high temperatures. These reactions are crucial for the production of certain agrochemicals and pharmaceuticals .
Functional Materials Development
The unique properties of 2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine contribute to advances in the development of functional materials. The presence of fluorine atoms significantly affects the biological activities and physical properties of compounds, making them suitable for innovative applications .
Regioselective Functionalization
This compound may be employed as a model substrate to investigate regioexhaustive functionalization, which is a process of selectively adding functional groups to specific regions of a molecule .
Reference Standards for Testing
2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine: is also used as a high-quality reference standard in pharmaceutical testing to ensure accurate results .
Mecanismo De Acción
Target of Action
It’s known that trifluoromethylpyridine derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Mode of Action
Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives are used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
The presence of a fluorine atom and a pyridine in its structure suggests that it may have unique physicochemical properties that could influence its bioavailability .
Result of Action
It’s known that trifluoromethylpyridine derivatives are used in the protection of crops from pests . This suggests that the compound may have pesticidal properties.
Safety and Hazards
Direcciones Futuras
The development of fluorinated organic chemicals, including TFMPs, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future . Currently, more than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Propiedades
IUPAC Name |
2-chloro-3,5-dinitro-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF3N3O4/c7-5-3(13(16)17)1-2(12(14)15)4(11-5)6(8,9)10/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCFSFWWDSZEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

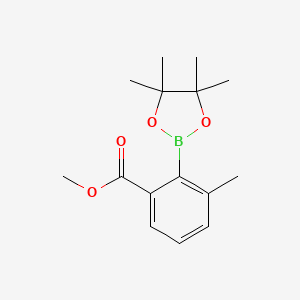
![2-[7-(2-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2883868.png)

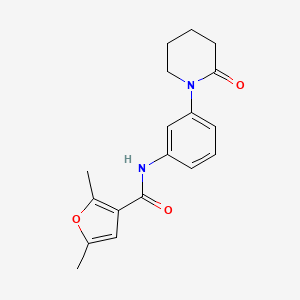
![N-(4-bromo-3-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2883876.png)
![2-[1-(3-Phenylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2883877.png)
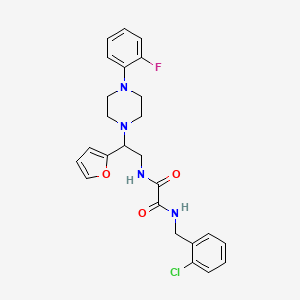
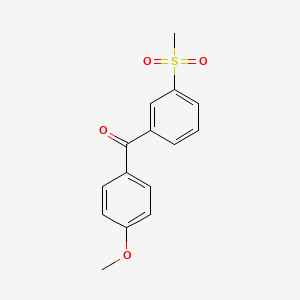
![N-(4-methylbenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2883881.png)
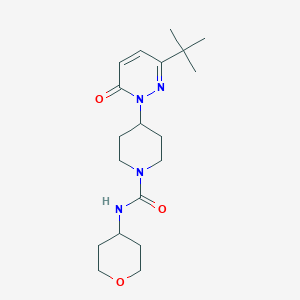
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2883883.png)
